molecular formula C6H4Cl2FNO B13945514 2,3-Dichloro-5-fluoro-4-pyridinemethanol

2,3-Dichloro-5-fluoro-4-pyridinemethanol

Cat. No.: B13945514
M. Wt: 196.00 g/mol
InChI Key: FQICVEQKDJJHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-5-fluoro-4-pyridinemethanol (CAS 2803704-17-6) is a multifunctional heterocyclic building block of high interest in advanced chemical synthesis. With a molecular formula of C 6 H 4 Cl 2 FNO and a molecular weight of 196.00 g/mol, its structure incorporates several reactive sites: a methanol group at the 4-position, and chlorine and fluorine atoms on the pyridine ring . This specific arrangement of halogen atoms and a functionalized side chain makes it a valuable precursor for designing novel molecules. While direct application data for this specific compound is limited, its structural similarity to established intermediates suggests significant potential. In particular, compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) are well-documented as key raw materials in the synthesis of agrochemicals (including herbicides, fungicides, and insecticides) and pharmaceuticals . The presence of both chlorine and fluorine atoms is known to enhance physical-chemical properties, such as metabolic stability and lipid solubility, which are critical for developing active ingredients . As a pyridinemethanol derivative, this compound is well-suited for exploration in medicinal chemistry, materials science, and as an intermediate for further functionalization into more complex target molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4Cl2FNO

Molecular Weight

196.00 g/mol

IUPAC Name

(2,3-dichloro-5-fluoropyridin-4-yl)methanol

InChI

InChI=1S/C6H4Cl2FNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1,11H,2H2

InChI Key

FQICVEQKDJJHNF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)CO)F

Origin of Product

United States

Synthetic Methodologies for 2,3 Dichloro 5 Fluoro 4 Pyridinemethanol

Historical and Current Synthetic Routes to Substituted Pyridinemethanols

The synthesis of pyridinemethanols, particularly those with multiple substituents, has evolved from classical multi-step sequences to more streamlined and efficient modern methodologies.

Historically, the synthesis of complex pyridine (B92270) derivatives has relied on multi-step pathways starting from simpler, more readily available pyridine precursors. For a target molecule like 2,3-dichloro-5-fluoro-4-pyridinemethanol, a plausible multi-step synthesis would involve the sequential introduction of the desired functional groups onto a pyridine ring.

A hypothetical synthetic route could commence with a commercially available, suitably substituted pyridine. For instance, starting with a 3-fluoro-4-picoline, a series of chlorination reactions could be employed to introduce the chloro groups at the 2 and 3 positions. The regioselectivity of such chlorination reactions is a critical factor and often requires optimization of reaction conditions, including the choice of chlorinating agent and catalyst.

Once the desired 2,3-dichloro-5-fluoropyridine (B57959) core is established, the final step would be the introduction of the hydroxymethyl group at the 4-position. A common method for this transformation is the oxidation of a methyl group at the 4-position. However, direct oxidation can sometimes be challenging and may require a more nuanced approach, such as the conversion of the methyl group to a halomethyl group followed by nucleophilic substitution with a hydroxide (B78521) source.

An alternative approach involves the construction of the pyridine ring itself with the desired substituents already in place or in a form that can be easily converted to the target functionality. For example, a cycloaddition reaction between a suitably substituted 1,3-diene and a nitrile could be envisioned to form the pyridine ring, although achieving the specific substitution pattern of this compound via this method would be a formidable synthetic challenge.

A common strategy for the synthesis of 4-pyridinemethanols involves the reduction of a 4-pyridinecarboxylic acid or its ester derivative. google.com For the target molecule, this would necessitate the synthesis of 2,3-dichloro-5-fluoro-isonicotinic acid as a key intermediate. This intermediate could potentially be prepared from a fluorinated pyridine precursor through a series of halogenation and oxidation steps. The subsequent reduction of the carboxylic acid or ester can be achieved using various reducing agents, such as lithium aluminum hydride or sodium borohydride (B1222165) in the presence of a Lewis acid. google.com

Synthetic Step Potential Reagents and Conditions Key Considerations
Chlorination of a fluorinated picolineCl2, FeCl3 or other Lewis acid catalystsRegioselectivity of chlorination, potential for over-chlorination.
Hydroxymethylation of the pyridine ringOxidation of a methyl group, or conversion to a halomethyl group followed by hydrolysis.Compatibility of oxidizing/hydrolyzing agents with the halogen substituents.
Reduction of a pyridinecarboxylic acidLiAlH4, NaBH4/LiClChemoselectivity of the reduction in the presence of halogens.

One such approach is the use of transition-metal-catalyzed cross-coupling reactions to assemble the substituted pyridine core. nih.gov For instance, a suitably functionalized dihalopyridine could undergo sequential cross-coupling reactions to introduce the remaining substituents. However, the direct introduction of a hydroxymethyl group via cross-coupling is not straightforward and would likely involve a protected form of the functionality.

Another area of active research is the direct C-H functionalization of pyridine rings. researchgate.net While challenging due to the electron-deficient nature of the pyridine ring, methods for the regioselective introduction of functional groups are continuously being developed. A hypothetical route could involve the direct, regioselective hydroxymethylation of a 2,3-dichloro-5-fluoropyridine intermediate. Recent studies have shown that reductive hydroxymethylation of pyridines can be achieved using iridium or ruthenium catalysts with formaldehyde (B43269) as the source of the hydroxymethyl group. rsc.orgnih.gov

Route optimization for the synthesis of this compound would focus on several key aspects:

Minimizing the number of synthetic steps: Convergent synthetic strategies, where different fragments of the molecule are synthesized separately and then combined, can be more efficient than linear syntheses.

Improving yields and selectivity: Careful selection of catalysts, solvents, and reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.

Scalability: The chosen synthetic route should be amenable to scale-up for potential industrial production.

Novel Approach Potential Advantages Potential Challenges
Transition-metal-catalyzed cross-couplingHigh efficiency and modularity.Availability of suitable starting materials, potential for catalyst poisoning by the pyridine nitrogen.
Direct C-H functionalizationAtom-economical, reduces the need for pre-functionalized starting materials.Achieving high regioselectivity, harsh reaction conditions may be required.
Reductive hydroxymethylationDirect introduction of the hydroxymethyl group.Catalyst sensitivity, substrate scope may be limited.

Regioselective and Stereoselective Synthesis Considerations in the Formation of this compound

The synthesis of a polysubstituted pyridine like this compound is critically dependent on achieving the correct regiochemistry. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, dictate the positions most susceptible to nucleophilic and electrophilic attack.

Controlling the regioselectivity of electrophilic aromatic substitution on the pyridine ring can be challenging. The pyridine nitrogen deactivates the ring towards electrophilic attack, and substitution, when it occurs, is generally directed to the 3- and 5-positions. For the synthesis of the target molecule, the introduction of the chloro and fluoro groups would need to be carefully orchestrated, potentially using directing groups or by starting with a pre-functionalized pyridine ring where the desired substitution pattern is already established.

The use of pyridine N-oxides can be an effective strategy to alter the reactivity and regioselectivity of the pyridine ring. The N-oxide activates the 2- and 4-positions towards both electrophilic and nucleophilic attack, providing a versatile handle for functionalization. researchgate.netrsc.org For instance, a 3-fluoropyridine (B146971) N-oxide could be a key intermediate for the regioselective introduction of substituents at the 2- and 4-positions.

In the context of introducing the hydroxymethyl group at the 4-position, several regioselective methods can be considered. If starting from a pyridine with a leaving group at the 4-position, a nucleophilic substitution with a hydroxymethyl equivalent could be employed. Alternatively, a directed ortho-metalation approach on a 3-substituted pyridine could potentially allow for the functionalization of the 4-position.

Since this compound is an achiral molecule, stereoselectivity is not a concern for the final product. However, if any of the synthetic steps involve the creation of chiral intermediates, control of stereochemistry would be necessary to ensure the formation of the desired product.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including pyridine derivatives. ijarsct.co.innih.gov The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient in their use of resources.

For the synthesis of this compound, several green chemistry principles could be incorporated:

Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis.

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly approach. ijarsct.co.in

Energy efficiency: Microwave-assisted and ultrasound-assisted synthesis can often significantly reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.inresearchgate.net

Atom economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot and multicomponent reactions are excellent examples of atom-economical processes. researchgate.net

A sustainable approach to the synthesis of this compound might involve a biocatalytic step for the selective halogenation or hydroxymethylation of a pyridine intermediate. Furthermore, the use of flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, can offer improved safety, efficiency, and scalability.

Green Chemistry Principle Application in the Synthesis of this compound
Use of greener solventsEmploying water or bio-based solvents in certain reaction steps.
CatalysisUtilizing recyclable solid acid catalysts for chlorination or enzymatic methods for hydroxymethylation.
Energy efficiencyImplementing microwave-assisted synthesis to accelerate key reactions.
Atom economyDesigning a convergent synthesis that minimizes the number of steps and waste.

Chemical Reactivity and Transformation Pathways of 2,3 Dichloro 5 Fluoro 4 Pyridinemethanol

Reactions Involving the Primary Alcohol Functionality (–CH2OH) of 2,3-Dichloro-5-fluoro-4-pyridinemethanol

The primary alcohol group (–CH2OH) at the 4-position of the pyridine (B92270) ring is a key site for various chemical transformations, including derivatization through esterification and etherification, as well as oxidation and reduction reactions.

The primary alcohol of this compound can be readily converted to esters and ethers to modify the compound's physical and chemical properties.

Esterification: This process involves the reaction of the alcohol with a carboxylic acid or its derivative, typically in the presence of an acid catalyst. The reaction of pyridine carboxylic acids with alcohols to form esters is a well-established process. google.comgoogle.com While specific studies on this compound are not prevalent, the general principles of esterification are applicable. For instance, reacting the compound with an acyl halide or anhydride (B1165640) in the presence of a base like pyridine or a tertiary amine would be an effective method for ester formation. The use of catalysts such as 4-(N,N-dimethylamino)pyridine (DMAP) can significantly accelerate the acylation of alcohols. organic-chemistry.org

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The reactivity in this process would be influenced by the steric hindrance around the primary alcohol and the nature of the alkyl halide used.

A summary of potential derivatization reactions of the primary alcohol functionality is presented in the table below.

Reaction TypeReagentsExpected Product
EsterificationCarboxylic acid (R-COOH) + Acid catalyst2,3-Dichloro-5-fluoro-4-pyridinylmethyl ester
EsterificationAcyl halide (R-COCl) + Base2,3-Dichloro-5-fluoro-4-pyridinylmethyl ester
EtherificationAlkyl halide (R-X) + Strong base2,3-Dichloro-5-fluoro-4-pyridinylmethyl ether

The hydroxyl group of this compound can undergo both oxidation and reduction, leading to different functional groups.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The oxidation of pyridinemethanols to their corresponding aldehydes or carboxylic acids is a known transformation. rsc.orgresearchgate.net For example, the use of mild oxidizing agents like manganese dioxide (MnO2) would likely yield the corresponding aldehyde, 2,3-dichloro-5-fluoro-4-pyridinecarboxaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, would be expected to oxidize the alcohol directly to the carboxylic acid, 2,3-dichloro-5-fluoro-4-pyridinecarboxylic acid.

Reduction: The primary alcohol functionality is already in a reduced state. Further reduction would involve the cleavage of the C-OH bond to yield a methyl group. This is a challenging transformation that would require harsh reaction conditions, such as catalytic hydrogenation at high pressure and temperature, or the use of strong reducing agents that can effect C-O bond cleavage.

The table below summarizes the expected outcomes of oxidation and reduction of the hydroxyl group.

Reaction TypeReagentsExpected Product
Mild OxidationMnO22,3-Dichloro-5-fluoro-4-pyridinecarboxaldehyde
Strong OxidationKMnO42,3-Dichloro-5-fluoro-4-pyridinecarboxylic acid
ReductionH2, High Pressure/Temp2,3-Dichloro-5-fluoro-4-methylpyridine

Reactivity of the Halogen Substituents on the Pyridine Ring

The chlorine and fluorine atoms on the pyridine ring are susceptible to substitution reactions, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The pyridine ring, being an electron-deficient aromatic system, is activated towards nucleophilic aromatic substitution (SNAr), especially when substituted with strong electron-withdrawing groups like halogens. wikipedia.orgmasterorganicchemistry.com The chlorine atoms at the 2- and 3-positions are potential sites for nucleophilic attack. Generally, positions ortho and para to the ring nitrogen are more activated towards SNAr. youtube.comnih.gov In this compound, the C-2 and C-6 (unsubstituted) positions are ortho to the nitrogen, while the C-4 position is para. The presence of the electron-withdrawing fluorine atom at C-5 further enhances the electrophilicity of the ring.

The relative reactivity of the two chlorine atoms would depend on a combination of electronic and steric factors. The chlorine at the C-2 position is generally more susceptible to nucleophilic attack in pyridines. youtube.com Therefore, it is expected that a nucleophile would preferentially substitute the chlorine at the C-2 position. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can be employed in these reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The chlorine atoms on the pyridine ring of this compound can serve as leaving groups in these reactions.

Suzuki Coupling: This reaction would involve the coupling of the pyridyl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl or vinyl groups at the chlorinated positions.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridyl chloride and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Buchwald-Hartwig Amination: This reaction provides a route to form carbon-nitrogen bonds by coupling the pyridyl chloride with an amine in the presence of a palladium catalyst and a strong base. mit.edu

The regioselectivity of these cross-coupling reactions on dihalogenated pyridines can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov For 2,3-dichloropyridine (B146566) derivatives, selective coupling at either the C-2 or C-3 position can be achieved.

The table below provides an overview of potential palladium-catalyzed cross-coupling reactions.

Reaction NameCoupling PartnerExpected Product
Suzuki CouplingArylboronic acidAryl-substituted pyridinemethanol
Sonogashira CouplingTerminal alkyneAlkynyl-substituted pyridinemethanol
Buchwald-Hartwig AminationAmineAmino-substituted pyridinemethanol

Electrophilic Aromatic Substitution on the Pyridine Core of this compound

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.com The presence of three electron-withdrawing halogen substituents (two chlorine atoms and one fluorine atom) further deactivates the ring, making SEAr reactions on this compound very challenging. quimicaorganica.org

Cycloaddition and Rearrangement Reactions Involving this compound

The exploration of cycloaddition and rearrangement reactions involving this compound reveals a landscape largely uncharted by specific experimental studies. As of the current body of scientific literature, detailed research findings on the cycloaddition and rearrangement pathways of this particular compound are not available. However, by examining the general reactivity of pyridine derivatives and the influence of the specific substituents present on the molecule, we can infer potential reaction pathways.

The aromatic nature of the pyridine ring generally imparts a degree of stability that makes it a reluctant participant in cycloaddition reactions such as the Diels-Alder reaction. The disruption of the aromatic sextet requires a significant activation energy. For pyridines to act as dienes, the reaction often requires promotion by either electron-withdrawing groups on the dienophile or specific catalysts that can reduce the aromatic stabilization of the pyridine ring.

One approach to facilitating Diels-Alder reactions with pyridines involves the use of a π-basic tungsten complex. This methodology allows for the stereoselective construction of the isoquinuclidine core directly from pyridines by disrupting the aromatic stabilization of these otherwise inert heterocycles. nih.gov Such a strategy could potentially be applied to this compound, though the electronic effects of its substituents would play a critical role. The two chlorine atoms and the fluorine atom are electron-withdrawing, which would decrease the electron density of the pyridine ring, potentially making it a less effective diene in a normal electron-demand Diels-Alder reaction. Conversely, these electron-withdrawing groups might enhance its reactivity in an inverse-electron-demand Diels-Alder reaction.

Given the absence of direct experimental data for this compound, the following table outlines the potential for cycloaddition and rearrangement reactions based on the general principles of pyridine chemistry.

Reaction TypePotential Reactivity of this compoundInfluencing Factors
Cycloaddition (Diels-Alder) The pyridine ring is generally unreactive due to its aromaticity. The electron-withdrawing substituents (Cl, F) may disfavor normal electron-demand Diels-Alder reactions but could favor inverse-electron-demand reactions. Catalysis, for example with a tungsten complex, might be necessary to promote cycloaddition.Aromaticity of the pyridine ring; electronic effects of the chloro, fluoro, and hydroxymethyl substituents; nature of the dienophile; reaction conditions (temperature, pressure, catalyst).
Rearrangement The hydroxymethyl group at the 4-position could potentially undergo rearrangements under specific conditions, although no documented examples exist for this compound.Reaction conditions (acidic, basic); nature of catalysts or reagents used.

It is important to emphasize that the pathways described are hypothetical and based on the established reactivity of related pyridine compounds. Further experimental investigation is necessary to determine the actual cycloaddition and rearrangement behavior of this compound.

2,3 Dichloro 5 Fluoro 4 Pyridinemethanol As a Key Intermediate in Advanced Organic Synthesis

Application in the Design and Synthesis of Advanced Chemical Probes for Mechanistic Biological Research.The scientific literature does not contain any instances of 2,3-Dichloro-5-fluoro-4-pyridinemethanol being utilized in the creation of chemical probes for biological research.

Until "this compound" is synthesized and its chemical utility is explored and documented in peer-reviewed scientific literature, an article focusing solely on its applications in advanced organic synthesis cannot be accurately generated.

Advanced Spectroscopic and Spectrometric Characterization of 2,3 Dichloro 5 Fluoro 4 Pyridinemethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,3-Dichloro-5-fluoro-4-pyridinemethanol, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a complete structural assignment.

Application of ¹H, ¹³C, ¹⁹F, and Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring atoms. For this compound, one would expect to observe a signal for the proton on the pyridine (B92270) ring, the protons of the hydroxymethyl group (-CH₂OH), and the hydroxyl proton. The chemical shift of the aromatic proton would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The methylene protons would likely appear as a doublet if coupled to the hydroxyl proton, or a singlet if exchange with the solvent is rapid.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Six distinct signals would be expected: five for the pyridine ring carbons and one for the methanol (B129727) carbon. The chemical shifts of the ring carbons would be significantly affected by the attached halogens, with the carbon atoms bonded to chlorine and fluorine showing characteristic shifts.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would provide a definitive signal for the fluorine atom on the pyridine ring. The chemical shift and coupling constants to neighboring protons and carbons would further confirm its position.

Two-Dimensional (2D) NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. For instance, it could show a correlation between the methylene protons of the hydroxymethyl group and the hydroxyl proton, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons, such as the CH group in the pyridine ring and the CH₂ of the methanol group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton. For example, correlations would be expected between the methylene protons and the C4 carbon of the pyridine ring, as well as the adjacent C3 and C5 carbons.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Description
H-6~8.2-Aromatic proton
CH₂~4.8~60Methylene protons
OHVariable-Hydroxyl proton
C-2-~150Carbon bonded to Cl
C-3-~135Carbon bonded to Cl
C-4-~145Carbon bonded to CH₂OH
C-5-~155 (d, JCF)Carbon bonded to F
C-6-~140Aromatic CH

Note: The data in this table is hypothetical and serves as an illustration of expected NMR data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₆H₄Cl₂FNO), HRMS would provide a highly accurate mass measurement of the molecular ion. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum, aiding in the confirmation of the presence of two chlorine atoms.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide valuable structural information. The molecule would be expected to fragment in predictable ways upon ionization. Common fragmentation pathways could include the loss of the hydroxymethyl group, loss of a chlorine atom, or cleavage of the pyridine ring.

Interactive Table 2: Expected HRMS Data and Fragmentation for this compound

Ion Formula Calculated m/z Description
[M]⁺C₆H₄Cl₂FNO⁺198.9654Molecular Ion
[M-CH₂OH]⁺C₅H₂Cl₂FN⁺168.9599Loss of hydroxymethyl radical
[M-Cl]⁺C₆H₄ClFNO⁺163.9965Loss of a chlorine radical
[M-HCl]⁺C₆H₃ClFNO⁺162.9887Loss of hydrogen chloride

Note: The m/z values are calculated for the most abundant isotopes and are illustrative.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and the methylene group (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the alcohol (around 1050-1150 cm⁻¹). The C-Cl and C-F bond vibrations would appear in the fingerprint region (below 1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching vibrations of the substituted pyridine ring would be particularly informative.

Interactive Table 3: Anticipated IR and Raman Vibrational Frequencies for this compound

Functional Group Anticipated IR Frequency (cm⁻¹) Anticipated Raman Frequency (cm⁻¹) Vibrational Mode
O-H3200-3600 (broad)WeakStretching
C-H (aromatic)3000-3100StrongStretching
C-H (aliphatic)2850-2960MediumStretching
C=N, C=C1400-1600StrongRing Stretching
C-O1050-1150WeakStretching
C-F1000-1100MediumStretching
C-Cl600-800MediumStretching

Note: These are typical frequency ranges and the actual values may vary.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially halogen bonding involving the chlorine atoms. This information is crucial for understanding the solid-state properties of the compound. Analysis of the crystal structure of complexes of this molecule would further illuminate its coordination chemistry and interaction with other molecules.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis of Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound itself is not chiral. However, if chiral derivatives were to be synthesized, for instance, by esterification of the hydroxyl group with a chiral acid, these techniques would be essential for determining the absolute configuration of the newly formed stereocenter and for studying the conformation of the chiral derivative in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule.

Computational and Theoretical Studies of 2,3 Dichloro 5 Fluoro 4 Pyridinemethanol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Properties

No publicly available studies employing quantum chemical calculations, such as Density Functional Theory (DFT) or Ab Initio methods, for 2,3-Dichloro-5-fluoro-4-pyridinemethanol were identified. Such studies would be invaluable in providing fundamental insights into the molecule's behavior.

Determination of Energetic and Geometric Parameters

Without experimental or computational data, the precise energetic and geometric parameters of This compound are unknown. Future computational work would be necessary to determine key metrics such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding its three-dimensional structure and stability.

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. Similarly, understanding the charge distribution and molecular electrostatic potential would highlight the electrophilic and nucleophilic sites. However, no such analyses have been published for This compound .

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solvent Interactions

There are no available research articles that have utilized Molecular Dynamics (MD) simulations to investigate the conformational landscape of This compound . MD simulations would be instrumental in understanding how the molecule behaves in different solvent environments and in identifying its most stable conformations, which is essential for predicting its biological activity and physical properties.

In Silico Prediction of Reactivity and Potential Reaction Pathways

The prediction of reactivity and potential reaction pathways for This compound through in silico methods remains an unexplored area. Computational tools could be used to model its reactions with various reagents, providing insights into potential synthesis routes and degradation pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Material Properties

No Quantitative Structure-Activity Relationship (QSAR) models specific to the chemical reactivity or material properties of This compound or a closely related series of compounds were found in the reviewed literature. The development of QSAR models would require a dataset of experimentally determined properties for a series of analogous compounds, which does not currently exist.

Derivatization Strategies and Structure Property Relationship Studies of 2,3 Dichloro 5 Fluoro 4 Pyridinemethanol Analogs

Systematic Functionalization of the Pyridine (B92270) Ring and the Hydroxyl Group

The derivatization of 2,3-dichloro-5-fluoro-4-pyridinemethanol can be systematically approached by targeting the reactive sites: the chlorine substituents on the pyridine ring and the hydroxyl group of the methanol (B129727) moiety.

Functionalization of the Pyridine Ring:

The chlorine atoms at the 2- and 3-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen atom activates the ring towards such substitutions. wikipedia.orgyoutube.com This allows for the introduction of a wide array of functional groups, thereby modulating the electronic properties of the aromatic system.

Potential nucleophiles for these substitution reactions include:

Alkoxides and Phenoxides: Introduction of alkoxy or aryloxy groups can influence the solubility and electronic properties of the molecule.

Amines: Reaction with primary or secondary amines can yield amino-substituted pyridines, which are known to possess interesting optical and electronic properties.

Thiols: Thiolates can displace the chlorine atoms to form thioether linkages, which can be further oxidized to sulfoxides or sulfones for fine-tuning of electronic characteristics.

The regioselectivity of these substitution reactions is a critical aspect. The chlorine at the 2-position is generally more activated towards nucleophilic attack due to the adjacent nitrogen atom, which can stabilize the Meisenheimer intermediate formed during the reaction. youtube.com By carefully controlling reaction conditions, such as temperature and the choice of nucleophile, selective substitution at either the 2- or 3-position may be achievable.

Functionalization of the Hydroxyl Group:

The primary hydroxyl group of the 4-pyridinemethanol (B147518) moiety is a versatile handle for a variety of chemical transformations. nih.gov Standard organic reactions can be employed to introduce diverse functionalities:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters. This is a straightforward method to introduce a wide range of organic groups.

Etherification: Williamson ether synthesis, involving deprotonation of the hydroxyl group followed by reaction with an alkyl halide, can be used to form ethers.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for derivatization, such as the formation of imines or amides.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using appropriate reagents, creating a new site for nucleophilic substitution.

The chemoselective derivatization of the hydroxyl group in the presence of the reactive pyridine ring is a key consideration. nih.gov Protecting group strategies may be necessary to achieve the desired transformations without unintended side reactions on the ring.

A hypothetical derivatization scheme is presented below, illustrating the potential for creating a library of analogs from this compound.

Starting Material Reaction Type Reagent Hypothetical Product
This compoundNucleophilic Aromatic SubstitutionSodium Methoxide2-Methoxy-3-chloro-5-fluoro-4-pyridinemethanol
This compoundNucleophilic Aromatic SubstitutionAniline2-Anilino-3-chloro-5-fluoro-4-pyridinemethanol
This compoundEsterificationAcetic Anhydride (B1165640)(2,3-Dichloro-5-fluoro-4-pyridinyl)methyl acetate
This compoundEtherificationSodium Hydride, Methyl Iodide2,3-Dichloro-5-fluoro-4-(methoxymethyl)pyridine

This table presents hypothetical reactions and products for illustrative purposes.

Exploration of Structure-Reactivity Relationships within the Series of this compound Analogs

The reactivity of the analogs of this compound is intrinsically linked to their molecular structure. By systematically altering the substituents on the pyridine ring and the functional group at the 4-position, a comprehensive understanding of the structure-reactivity relationships can be developed.

The electronic nature of the substituents on the pyridine ring plays a pivotal role in the reactivity of the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly influence the electron density of the pyridine ring and, consequently, its susceptibility to further reactions.

Influence of Ring Substituents: The introduction of an EDG, such as an amino or methoxy (B1213986) group, would be expected to increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack (though still challenging for a pyridine ring) and potentially decreasing the rate of subsequent nucleophilic aromatic substitutions. Conversely, the introduction of additional EWGs would further activate the ring towards nucleophilic attack. nih.govrsc.org

Influence of the 4-Substituent: Modification of the hydroxymethyl group can also impact the reactivity of the pyridine ring. For instance, oxidation of the alcohol to an aldehyde or a carboxylic acid would introduce a strong EWG at the 4-position, which could influence the regioselectivity and rate of nucleophilic substitution on the ring.

A hypothetical study on the relative rates of a second nucleophilic substitution reaction on monosubstituted analogs could provide quantitative data on these structure-reactivity relationships.

Analog Substituent at C-2 Electronic Nature of Substituent Hypothetical Relative Rate of Second Substitution
2-Methoxy-3-chloro-5-fluoro-4-pyridinemethanol-OCH₃Electron-Donating0.5
2-Amino-3-chloro-5-fluoro-4-pyridinemethanol-NH₂Electron-Donating0.3
2-Cyano-3-chloro-5-fluoro-4-pyridinemethanol-CNElectron-Withdrawing5.0
2-Nitro-3-chloro-5-fluoro-4-pyridinemethanol-NO₂Electron-Withdrawing10.0

This table presents hypothetical data to illustrate expected trends in reactivity.

Structure-Property Relationships for Potential Applications in Advanced Materials Science (e.g., optical or electronic properties)

The diverse electronic landscapes created by the systematic derivatization of this compound can lead to analogs with tunable optical and electronic properties, making them promising candidates for applications in advanced materials science. rsc.org

Optical Properties:

The absorption and emission properties of these pyridine derivatives are highly dependent on the nature and position of the substituents. The introduction of electron-donating and electron-withdrawing groups can create intramolecular charge-transfer (ICT) characteristics, which are often associated with interesting photophysical properties. nih.govresearchgate.net

Absorption and Emission Wavelengths: Analogs with strong donor-acceptor character are expected to exhibit red-shifted absorption and emission spectra compared to the parent compound. For example, an analog with an amino group at the 2-position and a cyano group on a substituent at the 4-position would likely show a significant bathochromic shift. nih.govrsc.org

Fluorescence Quantum Yield: The efficiency of light emission, or fluorescence quantum yield, is also sensitive to the molecular structure. The introduction of certain functional groups can enhance fluorescence, while others may lead to quenching. For instance, the introduction of a cyano group has been shown to increase the fluorescence quantum yield in some pyridine systems. nih.gov

Electronic Properties:

The electronic properties of these materials, such as their conductivity and charge transport characteristics, are governed by their molecular orbital energies (HOMO and LUMO) and their solid-state packing. Fluorination is known to lower both the HOMO and LUMO energy levels, which can enhance electron injection and improve stability against oxidation. rsc.org

HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that determines the electronic and optical properties of a molecule. By introducing different functional groups, this energy gap can be modulated. Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level, both of which can lead to a smaller HOMO-LUMO gap. nih.gov

Solid-State Packing: Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the solid-state arrangement of the molecules, which in turn affects their bulk electronic properties. The presence of fluorine atoms can lead to C-H···F interactions, influencing the crystal packing and potentially enhancing charge carrier mobility. rsc.org

A hypothetical summary of the expected optical and electronic properties of various analogs is provided below.

Analog Substituent at C-2 Substituent at C-4 Expected λmax (nm) Expected HOMO-LUMO Gap (eV)
This compound-Cl-CH₂OH~280~5.0
2-Amino-3-chloro-5-fluoro-4-pyridinemethanol-NH₂-CH₂OH~320~4.5
2,3-Dichloro-5-fluoro-4-pyridinecarboxaldehyde-Cl-CHO~300~4.8
2-Amino-3-chloro-5-fluoro-4-pyridinecarboxaldehyde-NH₂-CHO~350~4.0

This table presents hypothetical data to illustrate expected trends in optical and electronic properties.

Patents and Intellectual Property Landscape Surrounding 2,3 Dichloro 5 Fluoro 4 Pyridinemethanol

Analysis of Synthetic Process Patents for 2,3-Dichloro-5-fluoro-4-pyridinemethanol and Related Pyridine (B92270) Compounds

The synthesis of this compound would likely involve patented methodologies for the creation of its core structure: the substituted pyridine ring. The intellectual property in this area is concentrated on efficient and high-yield methods for introducing specific halogen patterns and functional groups. A key precursor to many halogenated pyridines is 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059). Numerous patents protect various methods for its production. For instance, processes starting from nicotinic acid and employing chlorinating agents like phosphorus pentachloride (PCl₅) at elevated temperatures and pressures are subjects of patent claims. Other patented routes begin with 2-chloro-5-(chloromethyl)pyridine, which undergoes further chlorination.

The subsequent fluorination of the trichloromethyl group to a trifluoromethyl group is also a heavily patented area. These patents often describe the use of hydrogen fluoride (B91410) (HF) under specific conditions, sometimes in the presence of a catalyst, to achieve this transformation. The conversion of 2,3-dichloro-5-(trichloromethyl)pyridine to 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a critical step for which various companies hold patents, highlighting its commercial importance.

Furthermore, halogen exchange reactions on the pyridine ring itself are a significant focus of intellectual property. Patents describe the selective replacement of chlorine with fluorine using fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents. The conditions of these reactions, including temperature, pressure, and the use of phase-transfer catalysts, are often the subject of specific patent claims.

Below is a table of representative patents for the synthesis of related pyridine compounds, which illustrates the focus of intellectual property in this area:

Patent NumberTitleKey Aspect of the Patented Process
US 10,442,765 B2Method for producing 2,3-dichloro-5-(trichloromethyl)pyridineUse of PCl₅ as a chlorinating agent with nicotinic acid at elevated temperature and pressure. justia.com
EP 3008040 B1A method for producing 2,3-dichloro-5-(trichloromethyl)pyridineA process for producing 2,3-dichloro-5-(trichloromethyl)pyridine from 5-chloro-6-hydroxynicotinic acid using PCl₅ in combination with phenylphosphonic dichloride.
US 4,973,698 APreparation of 2,3-difluoro-5-(trifluoromethyl)pyridine (B1282707)A process for preparing 2,3-difluoro-5-(trifluoromethyl)pyridine by reacting a 2,3-dihalo-5-(trifluoromethyl)pyridine with KF or CsF and removing the product as it is formed. google.com
US 4,480,102 A2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the sameFluorination of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (B1586492) to produce 2,3-difluoro-5-(trifluoromethyl)pyridine, a key intermediate for herbicides. google.com
CN 106008330 APreparation method for 2,3-dichloro-5-(trifluoromethyl)pyridineA multi-step process starting from 2-chloro-5-(chloromethyl)pyridine, involving chlorination and subsequent fluorination.

Patents for Novel Derivatives of this compound and Their Chemical Applications

A thorough search of the patent literature did not reveal any patents specifically claiming novel derivatives of this compound. This suggests that this particular molecule may be a relatively new or unexplored intermediate, or that its derivatives are claimed within broader generic chemical structure patents that are not easily identifiable.

However, based on the established patenting strategies for other functionalized pyridines in the agrochemical and pharmaceutical fields, it is possible to predict the types of derivatives that would be of intellectual property interest. The hydroxymethyl group at the 4-position is a prime site for chemical modification. Patented derivatives would likely include:

Ethers: Formed by the reaction of the hydroxyl group with various alkylating or arylating agents. These could be simple alkyl ethers or more complex structures designed to interact with a specific biological target.

Esters: Created by reacting the alcohol with a wide range of carboxylic acids, acyl chlorides, or anhydrides. The resulting esters could have improved formulation properties or act as pro-drugs or pro-herbicides.

Carbonates and Carbamates: These derivatives, formed from the reaction with chloroformates or isocyanates respectively, are also common in bioactive molecules.

The chemical applications of such derivatives would be the primary focus of the patent claims. Given the prevalence of halogenated pyridines in agriculture, it is highly probable that derivatives of this compound would be investigated for their potential as herbicides, fungicides, or insecticides. The specific substitution pattern of this molecule could lead to novel modes of action or improved efficacy against resistant pests. In the pharmaceutical sector, these derivatives could be explored as scaffolds for the development of new therapeutic agents.

Strategic Importance of this compound in Chemical Industry Intellectual Property

The strategic importance of this compound in the chemical industry's intellectual property landscape can be inferred from the extensive patenting of its precursors and structurally analogous compounds. The presence of chlorine, fluorine, and a functionalizable hydroxymethyl group on the pyridine ring makes it a valuable and versatile building block for the synthesis of complex molecules.

Its strategic value lies in its potential to serve as a key intermediate for a new generation of proprietary active ingredients. The unique combination and placement of its substituents could offer several advantages that are highly desirable from an intellectual property perspective:

Novelty: The specific substitution pattern may not be covered by existing broad patents, offering an opportunity for new composition of matter claims.

Improved Properties: The combination of halogens and the hydroxymethyl group could impart improved biological activity, selectivity, or metabolic stability to the final products compared to existing compounds.

Access to New Chemical Space: This intermediate allows chemists to explore novel molecular architectures that were not accessible with previously known building blocks.

Companies that invest in the development of an efficient and scalable synthesis for this compound would be in a strong position to patent not only the manufacturing process but also the compound itself and any novel derivatives with valuable applications. This would create a protective intellectual property barrier, preventing competitors from easily entering the market with similar products.

Conclusion and Future Research Directions

Summary of Current Research Advancements and Synthetic Utility of 2,3-Dichloro-5-fluoro-4-pyridinemethanol

A comprehensive review of scientific literature and chemical databases indicates that there are currently no significant research advancements specifically focused on this compound. The synthetic utility of this compound remains entirely theoretical as no published methods for its synthesis or its application as a chemical intermediate have been found.

While general methods for the synthesis of pyridinemethanol compounds are known, such as the reduction of corresponding pyridinecarboxylic acids or the oxidation of picolines, these have not been specifically applied to or documented for the preparation of this compound. The unique substitution pattern of this molecule, with chlorine and fluorine atoms on the pyridine (B92270) ring, suggests that its synthesis would require a carefully designed multi-step sequence, but such a route has not been detailed in available research.

Identification of Knowledge Gaps and Untapped Research Avenues for this compound

The absence of data on this compound represents a complete knowledge gap. This uncharted territory offers a multitude of research avenues, starting from the most fundamental aspects of its chemistry.

Key Knowledge Gaps and Potential Research Areas:

Research AreaDescription of Knowledge GapPotential Research Questions
Synthesis No established synthetic route exists.What is the most efficient and scalable method for the synthesis of this compound? Can existing methods for pyridine functionalization be adapted?
Physicochemical Properties All physical and chemical properties are unknown.What are its melting point, boiling point, solubility, and spectral characteristics (NMR, IR, MS)?
Reactivity The reactivity of the hydroxymethyl group and the substituted pyridine ring is unexplored.How does the electronic nature of the dichloro- and fluoro-substituted ring affect the reactivity of the hydroxymethyl group? What are its reactions with common reagents?
Biological Activity No biological screening data is available.Does this compound exhibit any interesting biological activities, such as antifungal, herbicidal, or medicinal properties, given the prevalence of halogenated pyridines in agrochemicals and pharmaceuticals?
Material Science Applications Potential applications in materials science are completely unknown.Could this molecule serve as a monomer or a building block for functional polymers or other advanced materials?

Prospects for Advanced Applications and Methodological Development in Chemical Sciences utilizing this compound

The future prospects for this compound are entirely dependent on the foundational research that is yet to be conducted. Should this compound be synthesized and characterized, it could open doors to a range of advanced applications and methodological developments.

The development of a novel synthetic pathway to this molecule would in itself be a significant contribution to synthetic organic chemistry. The unique electronic properties conferred by the two chlorine atoms and the fluorine atom could make this compound a valuable intermediate for the synthesis of more complex molecules. For instance, the hydroxymethyl group could be a handle for further functionalization, while the halogenated pyridine core is a common feature in many bioactive compounds.

In the realm of medicinal chemistry and agrochemical research, the synthesis of a library of derivatives based on the this compound scaffold could lead to the discovery of new lead compounds with valuable biological activities. The combination of halogens on the pyridine ring is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of molecules.

Furthermore, the study of its reactivity could lead to the development of new chemical methodologies. Understanding how the substituted pyridine ring influences the reactivity of the side chain could provide valuable insights for physical organic chemists and reaction methodologists.

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